2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound “2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide” is a chemical compound with the molecular weight of 351.386 . It is also known as "(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid)" .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved data. The molecular weight is given as 351.386 , but other properties such as melting point, boiling point, refractive index, storage temperature, and solubility are not provided .Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been involved in the synthesis of various pyrimido[5,4-b]indole derivatives, demonstrating its utility in forming complex organic structures. Notably, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides have led to the formation of these derivatives, which are significant in the field of organic chemistry (Shestakov et al., 2009).
Chemical Transformations and Reactions
- Research on pyrimido[5,4-b]indole derivatives has revealed various chemical transformations and reactions. For instance, the reaction of 3-benzylidene-2-ethoxyindolenine tetrafluoroborate with thiourea produces a mixture of derivatives, highlighting the versatility of the compound in chemical reactions (Borovik et al., 2006).
Antimicrobial Properties
- Some studies have investigated the antimicrobial properties of derivatives of the compound. For instance, a series of pyimidino derivatives, including those linked to the indole and benzene nuclei, have been synthesized and assessed for antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Chauhan et al., 2017).
Anti-Breast Cancer Activity
- Compounds derived from pyrimido[5,4-b]indoles have been evaluated for their potential anti-breast cancer activities. The studies on these derivatives indicate their potential use in cancer treatment, specifically targeting breast cancer (Ghorab et al., 2014).
Pharmaceutical Applications
- The compound has been used to create novel classical antifolates with potent inhibitory activity against dihydrofolate reductase and thymidylate synthase. These findings are significant in the development of antitumor agents (Gangjee et al., 2005).
Potential in Developing Adrenergic Receptor Ligands
- Derivatives of pyrimido[5,4-b]indoles have shown promise as potent adrenergic receptor ligands. This indicates a potential pharmaceutical application in conditions related to adrenergic receptors (Russo et al., 1991).
Mechanism of Action
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) in human and mouse cells . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity.
Mode of Action
The compound selectively stimulates TLR4, leading to the activation of the NFκB pathway . This stimulation results in the production of cytokines, which are key players in the immune response. The compound’s interaction with TLR4 is primarily through binding to the MD-2 protein in the TLR4/MD-2 complex .
Result of Action
The compound’s action results in the stimulation of innate immune cells with minimal toxicity . This stimulation leads to the production of cytokines, which play a crucial role in immune responses. The compound’s selective stimulation of TLR4 and the resulting cytokine production could potentially be used for therapeutic purposes, such as adjuvants or immune modulators .
Biochemical Analysis
Biochemical Properties
It has been found to selectively stimulate Toll-like receptor 4 (TLR4) in human and mouse cells . This suggests that it may interact with this receptor and potentially other biomolecules in the body.
Cellular Effects
It has been shown to stimulate TLR4, which plays a crucial role in innate immunity . This suggests that it may influence cell function by modulating immune responses.
Molecular Mechanism
It appears to bind primarily to MD-2 in the TLR4/MD-2 complex . This binding could potentially lead to the activation of NFκB and type I interferon associated cytokines, IL-6 and interferon γ-induced protein 10 (IP-10) .
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-29-23-20-13-7-8-14-21(20)28-24(23)25(32)30(26)19-11-5-2-6-12-19/h1-14,28H,15-17H2,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVIKYPARQQSBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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